molecular formula C22H19N3O5 B11133018 2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11133018
M. Wt: 405.4 g/mol
InChI Key: IRIULJROKYADDV-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a quinoxaline moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base to form the intermediate product. This intermediate is subsequently reacted with 4-methoxyaniline under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan and quinoxaline moieties can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide: Similar structure but lacks the methoxy group.

    2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H19N3O5/c1-29-15-10-8-14(9-11-15)23-20(26)13-18-21(27)24-16-5-2-3-6-17(16)25(18)22(28)19-7-4-12-30-19/h2-12,18H,13H2,1H3,(H,23,26)(H,24,27)

InChI Key

IRIULJROKYADDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4

Origin of Product

United States

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